molecular formula C16H18ClN3O B2472807 (2E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide CAS No. 881558-59-4

(2E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide

Cat. No. B2472807
M. Wt: 303.79
InChI Key: LTQLKTOLZKGLED-ACCUITESSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

No specific information on the molecular structure analysis of this compound was found.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Structural Analysis

  • One-Pot Synthesis and Molecular Insights : Enaminones, structurally similar to the specified compound, have been synthesized through one-pot methods. These compounds, including (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one, have been characterized by NMR and single crystal X-ray diffraction techniques. Such compounds offer insights into their chemical features and intermolecular interactions, crucial for further applications in medicinal chemistry (Barakat et al., 2020).

  • Characterization of Structural Properties : Similar compounds, like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, have been synthesized and characterized, revealing details about their structural configuration and bonding patterns. This information is vital for understanding the chemical behavior and potential applications of these compounds (Johnson et al., 2006).

Anticonvulsant and Analgesic Activities

  • Anticonvulsant and Analgesic Properties : N-(E)-cinnamoyl (cinnamamide) derivatives of aminoalkanols, which share structural similarities with the specified compound, have shown promising anticonvulsant and analgesic activities. These compounds exhibit beneficial properties in various neurological disorder models, making them potential candidates for treating epilepsy and neuropathic pain (Gunia-Krzyżak et al., 2019).

  • Structure-Anticonvulsant Activity Studies : Studies on (E)-N-cinnamoyl aminoalkanols derivatives, similar to the compound , have indicated that specific substitutions in the phenyl ring significantly influence their anticonvulsant activity. This research provides insights into how structural modifications can enhance or reduce the effectiveness of these compounds in treating seizures (Gunia-Krzyżak et al., 2017).

Applications in Agriculture

  • Herbicidal Activities : Related 2-cyano-3-methylaminoacrylates have been synthesized and shown to have potent herbicidal activities. Such compounds, including (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate, indicate the potential of similar structures in developing novel herbicides (Wang et al., 2004).

Other Potential Applications

  • Colorimetric Sensing and Molecular Conformational Analysis : Derivatives of N-(cyano(naphthalen-1-yl)methyl)benzamides, which are structurally related, have been studied for their colorimetric sensing of fluoride anions and molecular conformational behavior. This research underscores the versatility of these compounds in different scientific applications (Younes et al., 2020).

Safety And Hazards

No specific information on the safety and hazards of this compound was found.


Future Directions

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properties

IUPAC Name

(E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-12-4-3-7-20(10-12)11-13(9-18)16(21)19-15-6-2-5-14(17)8-15/h2,5-6,8,11-12H,3-4,7,10H2,1H3,(H,19,21)/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQLKTOLZKGLED-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide

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